molecular formula C8H10N2S2 B12566943 2-Ethylthio-4-pyridinecarbothioamide CAS No. 180791-04-2

2-Ethylthio-4-pyridinecarbothioamide

Cat. No.: B12566943
CAS No.: 180791-04-2
M. Wt: 198.3 g/mol
InChI Key: SXHKCLNSHXDMCP-UHFFFAOYSA-N
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Description

2-Ethylthio-4-pyridinecarbothioamide: is a chemical compound with the molecular formula C8H10N2S . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Ethionamide , which is widely recognized for its use as an anti-tuberculosis agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthio-4-pyridinecarbothioamide typically involves the reaction of 2-chloronicotinic acid with ethyl mercaptan in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthio-4-pyridinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylthio-4-pyridinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylthio-4-pyridinecarbothioamide involves its conversion to an active form within the bacterial cell. This active form inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The molecular targets include enzymes involved in the fatty acid synthesis pathway .

Comparison with Similar Compounds

Uniqueness: 2-Ethylthio-4-pyridinecarbothioamide is unique due to its specific mechanism of action and its effectiveness against multi-drug-resistant strains of tuberculosis. Its ability to inhibit mycolic acid synthesis makes it a valuable tool in the fight against tuberculosis .

Properties

CAS No.

180791-04-2

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

2-ethylsulfanylpyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S2/c1-2-12-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

SXHKCLNSHXDMCP-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=CC(=C1)C(=S)N

Origin of Product

United States

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